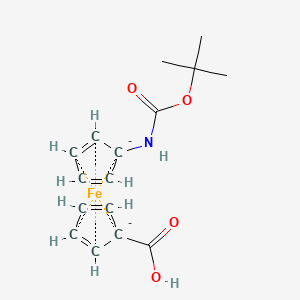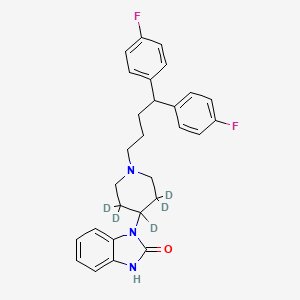
Pimozide-d5 (Major)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pimozide-d5 (Major) is a deuterated form of pimozide, a neuroleptic drug of the diphenylbutylpiperidine class. Pimozide is primarily used as an antipsychotic agent and is effective in managing motor and phonic tics in patients with Tourette’s Disorder . The deuterated form, Pimozide-d5, is often used in scientific research to study the pharmacokinetics and metabolic pathways of pimozide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pimozide-d5 involves the incorporation of deuterium atoms into the pimozide molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of Pimozide-d5 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified using techniques such as chromatography to ensure high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Pimozide-d5 undergoes several types of chemical reactions, including:
Oxidation: Pimozide-d5 can be oxidized to form various metabolites.
Reduction: The compound can undergo reduction reactions, although these are less common.
Substitution: Pimozide-d5 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride can be used, often under mild conditions.
Substitution: Various nucleophiles can be used in substitution reactions, with conditions depending on the specific reaction.
Major Products Formed
The major products formed from these reactions include various metabolites of Pimozide-d5, which are often studied to understand the drug’s metabolic pathways and potential side effects.
Aplicaciones Científicas De Investigación
Pimozide-d5 is widely used in scientific research for several applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of pimozide.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.
Drug Interactions: Understanding how pimozide interacts with other drugs and compounds.
Cancer Research: Pimozide has shown potential in inhibiting the growth of brain tumors by targeting STAT3-mediated autophagy.
Neuropharmacology: Researching the effects of pimozide on the central nervous system and its potential therapeutic uses in psychiatric disorders.
Mecanismo De Acción
Pimozide-d5 exerts its effects primarily through the blockade of dopamine receptors in the central nervous system. It binds to and inhibits the dopamine D2 receptor, reducing the activity of dopamine and alleviating symptoms of disorders such as Tourette’s Syndrome . The compound also affects other neurotransmitter systems, contributing to its therapeutic and side effects.
Comparación Con Compuestos Similares
Similar Compounds
Haloperidol: Another antipsychotic drug with similar dopamine receptor-blocking activity.
Chlorpromazine: A typical antipsychotic with a broader spectrum of receptor targets.
Fluphenazine: Similar in its antipsychotic effects but with different pharmacokinetic properties.
Uniqueness of Pimozide-d5
Pimozide-d5 is unique due to its deuterated nature, which allows for more detailed pharmacokinetic studies. The incorporation of deuterium atoms can alter the metabolic stability and half-life of the compound, providing valuable insights into its behavior in the body.
Propiedades
Fórmula molecular |
C28H29F2N3O |
|---|---|
Peso molecular |
466.6 g/mol |
Nombre IUPAC |
3-[1-[4,4-bis(4-fluorophenyl)butyl]-3,3,4,5,5-pentadeuteriopiperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C28H29F2N3O/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-32-18-15-24(16-19-32)33-27-6-2-1-5-26(27)31-28(33)34/h1-2,5-14,24-25H,3-4,15-19H2,(H,31,34)/i15D2,16D2,24D |
Clave InChI |
YVUQSNJEYSNKRX-SQXKFXMRSA-N |
SMILES isomérico |
[2H]C1(CN(CC(C1([2H])N2C3=CC=CC=C3NC2=O)([2H])[2H])CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)[2H] |
SMILES canónico |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


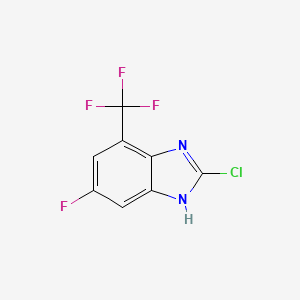


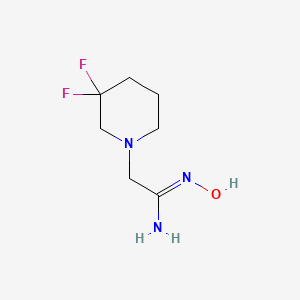
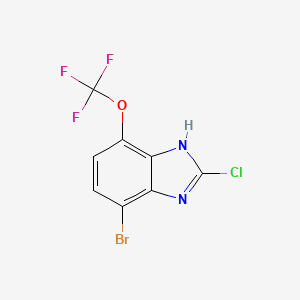
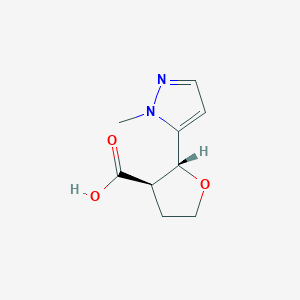
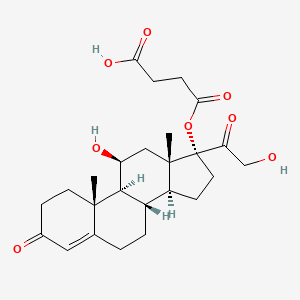
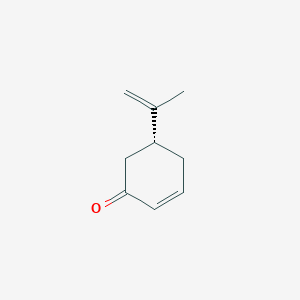
![2-[4-(Tetrahydro-1(2H)-pyrimidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13430603.png)
![2',7'-dichloro-3',6'-dihydroxyspiro[2H-furo[3,4-f]benzotriazole-7,9'-xanthene]-5-one](/img/structure/B13430608.png)
![2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxyacetamide](/img/structure/B13430613.png)
![[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13430617.png)
![4-[2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-4-thiazolyl]-1-[[2-(trifluoromethyl)phenyl]methyl]-4-piperidinol](/img/structure/B13430620.png)
